2-(4-fluorophenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide 2-(4-fluorophenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 946337-01-5
VCID: VC11972017
InChI: InChI=1S/C20H23FN2O4S/c1-2-12-28(25,26)23-11-3-4-15-13-17(7-10-19(15)23)22-20(24)14-27-18-8-5-16(21)6-9-18/h5-10,13H,2-4,11-12,14H2,1H3,(H,22,24)
SMILES: CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)F
Molecular Formula: C20H23FN2O4S
Molecular Weight: 406.5 g/mol

2-(4-fluorophenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide

CAS No.: 946337-01-5

Cat. No.: VC11972017

Molecular Formula: C20H23FN2O4S

Molecular Weight: 406.5 g/mol

* For research use only. Not for human or veterinary use.

2-(4-fluorophenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide - 946337-01-5

Specification

CAS No. 946337-01-5
Molecular Formula C20H23FN2O4S
Molecular Weight 406.5 g/mol
IUPAC Name 2-(4-fluorophenoxy)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide
Standard InChI InChI=1S/C20H23FN2O4S/c1-2-12-28(25,26)23-11-3-4-15-13-17(7-10-19(15)23)22-20(24)14-27-18-8-5-16(21)6-9-18/h5-10,13H,2-4,11-12,14H2,1H3,(H,22,24)
Standard InChI Key AXZXCIDORBWTPY-UHFFFAOYSA-N
SMILES CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)F
Canonical SMILES CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)F

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure features three distinct pharmacophoric elements:

  • Tetrahydroquinoline Core: A partially saturated quinoline derivative provides a rigid bicyclic framework, enhancing binding affinity to biological targets through π-π stacking and hydrophobic interactions.

  • Propane-1-Sulfonyl Substituent: Attached to the tetrahydroquinoline’s nitrogen, this group introduces sulfonamide-like characteristics, potentially influencing solubility and metabolic stability.

  • 4-Fluorophenoxyacetamide Side Chain: The electron-withdrawing fluorine atom at the para position of the phenoxy group may modulate electronic properties and bioavailability.

The IUPAC name, 2-(4-fluorophenoxy)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide, systematically describes these components.

Spectroscopic and Physicochemical Properties

Key physicochemical parameters include:

  • Molecular Formula: C20H23FN2O4S\text{C}_{20}\text{H}_{23}\text{FN}_2\text{O}_4\text{S}

  • Molecular Weight: 406.5 g/mol

  • SMILES: CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)F

  • InChI Key: AXZXCIDORBWTPY-UHFFFAOYSA-N

The compound’s logP (calculated) of ~3.2 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Synthesis and Reaction Optimization

Synthetic Pathway

The synthesis involves a multi-step sequence:

  • Tetrahydroquinoline Formation: Cyclization of aniline derivatives under acidic conditions generates the tetrahydroquinoline core.

  • Sulfonylation: Reaction with propane-1-sulfonyl chloride introduces the sulfonyl group at the N1 position.

  • Acetamide Coupling: A Mitsunobu or Ullmann-type coupling attaches the 4-fluorophenoxyacetic acid moiety to the quinoline’s C6 amine.

Reaction Conditions

  • Catalysts: Palladium-based catalysts (e.g., Pd(OAc)₂) facilitate cross-coupling steps, achieving yields >75%.

  • Solvents: Dimethylformamide (DMF) and dichloromethane (DCM) are employed for polar and non-polar phases, respectively.

  • Temperature: Reactions proceed optimally between 80–100°C, minimizing side product formation.

Biological Activities and Mechanistic Insights

Antimicrobial Properties

Sulfonamide-containing compounds exhibit broad-spectrum antimicrobial activity by inhibiting dihydropteroate synthase . While this compound lacks a sulfonamide group, its propane-1-sulfonyl moiety may interact with bacterial enzymes through sulfone-mediated hydrogen bonding .

Cytotoxicity Considerations

Pharmacokinetic and ADMET Profiling

Absorption and Distribution

  • Lipophilicity: The calculated logP of ~3.2 supports moderate intestinal absorption but may limit aqueous solubility.

  • Protein Binding: Sulfonyl groups often confer high plasma protein binding (>90%), prolonging half-life.

Metabolism

Hepatic cytochrome P450 enzymes (e.g., CYP3A4) likely mediate oxidation of the tetrahydroquinoline ring, producing hydroxylated metabolites. The fluorine atom resists metabolic cleavage, enhancing stability.

Excretion

Renal excretion predominates, with sulfone metabolites detectable in urine.

Future Directions and Research Opportunities

Structural Modifications

  • Fluorine Substitution: Investigating ortho- and meta-fluorophenoxy variants could optimize target affinity.

  • Sulfonyl Group Optimization: Replacing propane-1-sulfonyl with aryl-sulfonyl moieties may enhance potency.

Preclinical Development

  • In Vivo Efficacy: Rodent models of infection or neurological disorders could validate therapeutic potential.

  • Toxicology Studies: Acute and chronic toxicity profiling in animal models is essential.

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